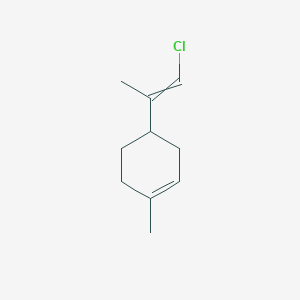
4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chloropropenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene typically involves the reaction of 1-methylcyclohexene with 1-chloropropene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic addition of the chloropropenyl group to the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Epoxides or ketones.
Reduction: Propyl-substituted cyclohexene.
Substitution: Hydroxyl or amine-substituted cyclohexene.
Wissenschaftliche Forschungsanwendungen
4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene exerts its effects involves its interaction with specific molecular targets. The chloropropenyl group can undergo electrophilic addition reactions, while the cyclohexene ring can participate in various organic transformations. These interactions can modulate biological pathways and enzyme activities, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloroprop-1-yne: A compound with a similar chloropropenyl group but with a triple bond instead of a double bond.
1-[(1E)-1-chloroprop-1-en-2-yl]-4-fluorobenzene: Contains a chloropropenyl group attached to a benzene ring.
1-chloro-4-[(E)-1-chloroprop-1-en-2-yl]benzene: Another benzene derivative with a chloropropenyl group.
Uniqueness
4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene is unique due to its cyclohexene ring structure, which imparts different chemical reactivity and biological activity compared to its aromatic counterparts. The presence of both a chloropropenyl group and a methyl group on the cyclohexene ring further distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
88699-98-3 |
|---|---|
Molekularformel |
C10H15Cl |
Molekulargewicht |
170.68 g/mol |
IUPAC-Name |
4-(1-chloroprop-1-en-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C10H15Cl/c1-8-3-5-10(6-4-8)9(2)7-11/h3,7,10H,4-6H2,1-2H3 |
InChI-Schlüssel |
HQIKGZMLMNJTIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)C(=CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



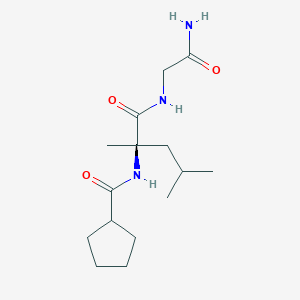
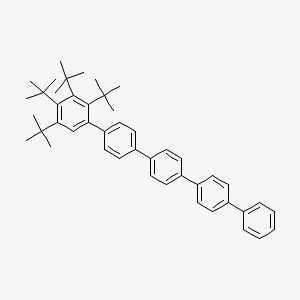
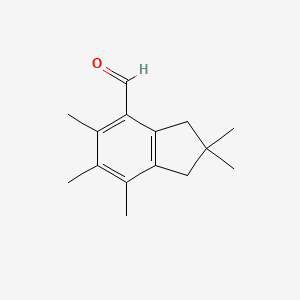
![2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14383402.png)
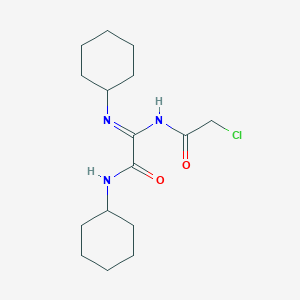

![8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14383410.png)
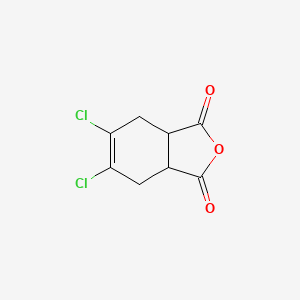
![3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene](/img/structure/B14383426.png)
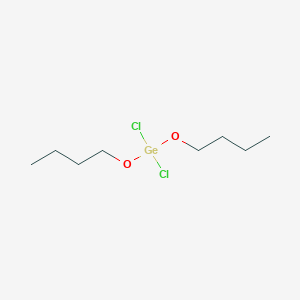


![4-[(1-Aminoethyl)amino]phenol](/img/structure/B14383446.png)
